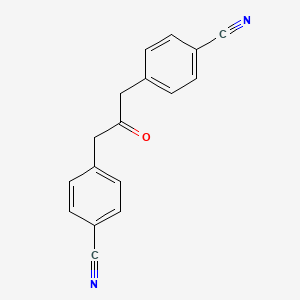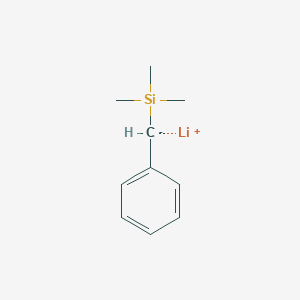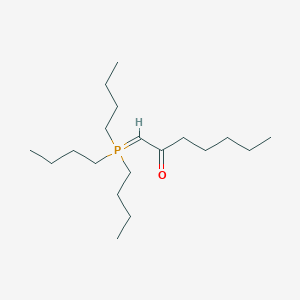
1-(Tributyl-lambda~5~-phosphanylidene)heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tributyl-lambda~5~-phosphanylidene)heptan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphanylidene group attached to a heptan-2-one backbone
Métodos De Preparación
The synthesis of 1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one typically involves the reaction of tributylphosphine with heptan-2-one under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
1-(Tributyl-lambda~5~-phosphanylidene)heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The compound can participate in substitution reactions where the phosphanylidene group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Tributyl-lambda~5~-phosphanylidene)heptan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphanylidene group can act as a ligand, binding to metal centers and influencing catalytic activity. The pathways involved in its action depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(Tributyl-lambda~5~-phosphanylidene)heptan-2-one can be compared with other similar compounds, such as:
1-(Triphenyl-lambda~5~-phosphanylidene)heptan-2-one: This compound has a triphenylphosphine group instead of a tributylphosphine group, leading to different reactivity and applications.
1-(Tributyl-lambda~5~-phosphanylidene)pentan-2-one: This compound has a shorter carbon chain, which affects its physical and chemical properties.
Propiedades
Número CAS |
35563-52-1 |
|---|---|
Fórmula molecular |
C19H39OP |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
1-(tributyl-λ5-phosphanylidene)heptan-2-one |
InChI |
InChI=1S/C19H39OP/c1-5-9-13-14-19(20)18-21(15-10-6-2,16-11-7-3)17-12-8-4/h18H,5-17H2,1-4H3 |
Clave InChI |
MZZGLPCJQGFUIN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C=P(CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



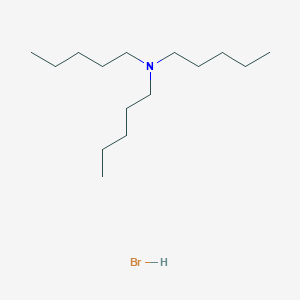
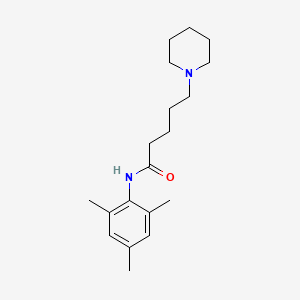
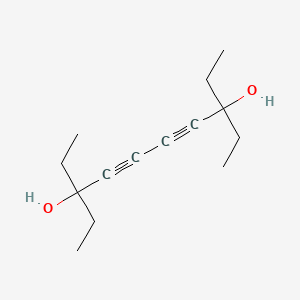
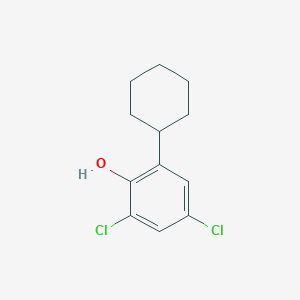
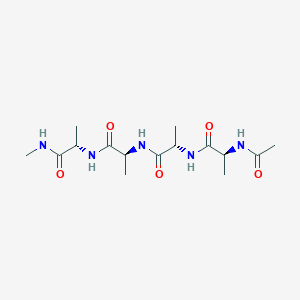
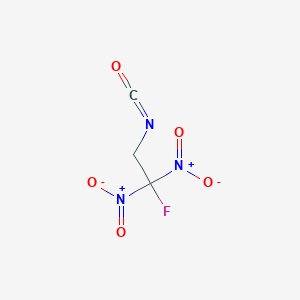
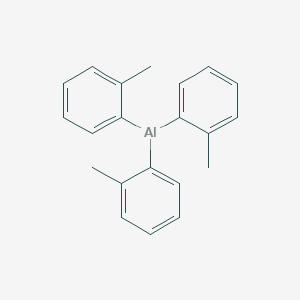


![Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate](/img/structure/B14682228.png)

